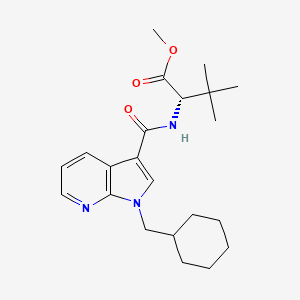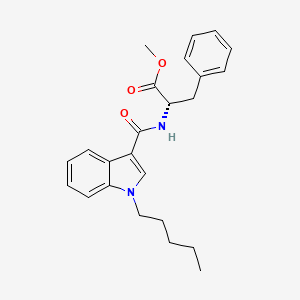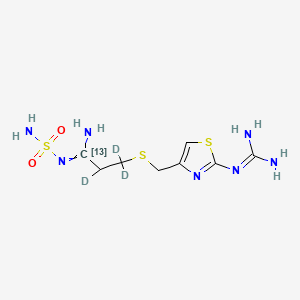
Famotidine-13C-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Famotidine-13C-d3 is a stable isotope-labeled form of famotidine, a histamine H2 receptor antagonist. Famotidine is commonly used to treat conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome by inhibiting gastric acid secretion . The isotopic labeling with carbon-13 and deuterium makes this compound particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine-13C-d3 involves the incorporation of carbon-13 and deuterium into the famotidine molecule. This can be achieved through various synthetic routes, including:
Starting Material Preparation: The synthesis begins with the preparation of isotopically labeled starting materials, such as carbon-13 labeled thiazole and deuterium-labeled amines.
Coupling Reactions: These labeled starting materials are then subjected to coupling reactions under controlled conditions to form the intermediate compounds.
Final Assembly: The intermediate compounds undergo further reactions, including thioether formation and sulfonamide coupling, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of isotopically labeled starting materials.
Optimization: Optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Famotidine-13C-d3 undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the thiazole ring or the sulfur-containing groups.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .
科学研究应用
Famotidine-13C-d3 has a wide range of scientific research applications:
Pharmacokinetics: Used as an internal standard in mass spectrometry to quantify famotidine levels in biological samples.
Metabolic Studies: Helps in studying the metabolic pathways and the fate of famotidine in the body.
Drug Development: Assists in the development of new histamine H2 receptor antagonists by providing insights into the structure-activity relationship.
Environmental Research: Used in tracing the environmental fate and transport of famotidine.
Industrial Applications: Employed in quality control and validation of famotidine-containing pharmaceutical products.
作用机制
Famotidine-13C-d3, like famotidine, acts as a competitive antagonist of the histamine H2 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing gastric acid secretion. This mechanism involves:
Receptor Binding: this compound binds to the H2 receptors on the parietal cells in the stomach.
Inhibition of Acid Secretion: This binding prevents histamine from activating the receptors, leading to decreased production of gastric acid
Pathways Involved: The inhibition of the H2 receptors affects the cyclic AMP (cAMP) pathway, which is crucial for acid secretion
相似化合物的比较
Famotidine-13C-d3 can be compared with other histamine H2 receptor antagonists, such as:
Cimetidine: Another H2 receptor antagonist, but less potent and with more drug interactions.
Ranitidine: Similar in action but has been withdrawn from many markets due to safety concerns.
Nizatidine: Comparable efficacy but different pharmacokinetic profile
Uniqueness
This compound is unique due to its isotopic labeling, which makes it invaluable for research purposes. The incorporation of carbon-13 and deuterium allows for precise tracking and quantification in various analytical techniques .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the pharmacokinetics, metabolism, and mechanism of action of famotidine. Its unique isotopic labeling makes it a crucial tool in drug development, environmental studies, and industrial applications.
属性
分子式 |
C8H15N7O2S3 |
|---|---|
分子量 |
341.5 g/mol |
IUPAC 名称 |
2,3,3-trideuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(113C)propanimidamide |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i1D,2D2,6+1 |
InChI 键 |
XUFQPHANEAPEMJ-DTTOTARQSA-N |
手性 SMILES |
[2H]C([13C](=NS(=O)(=O)N)N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |
规范 SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


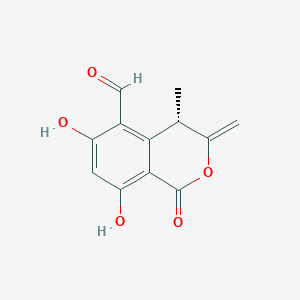
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10820127.png)
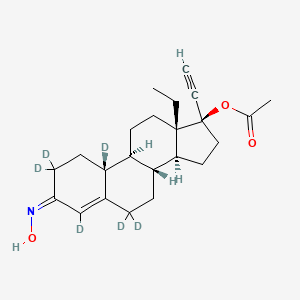
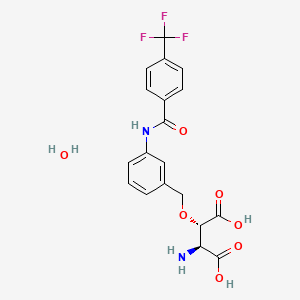
![(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820151.png)
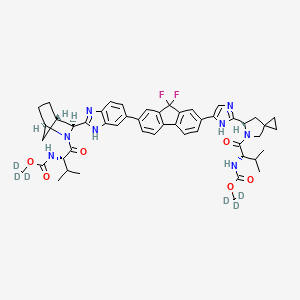
![N1,N4-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]terephthalamide; 4-methylbenzenesulfonic acid](/img/structure/B10820166.png)
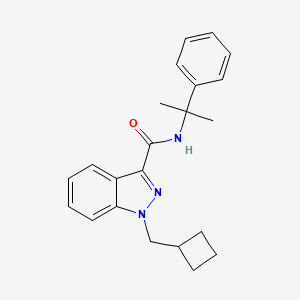
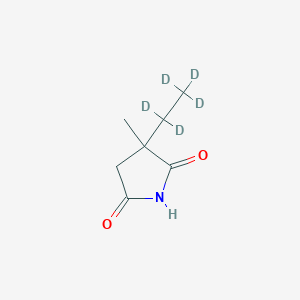

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820203.png)
![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820210.png)
